Di-O-methylbergenin

Vue d'ensemble

Description

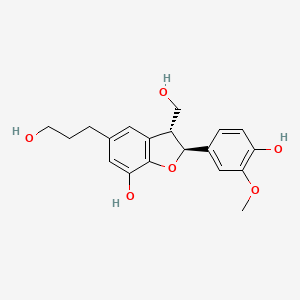

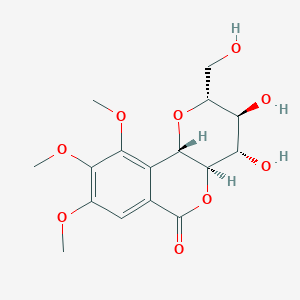

Di-O-methylbergenin is a natural compound that can be found in the herbs of Saxifraga stolonifera Curt . It belongs to the chemical family of phenols and has a molecular formula of C16H20O9 . The compound appears as a powder and has a molecular weight of 356.3 .

Synthesis Analysis

The total synthesis of a lignan-based cyclobutane, which is similar to Di-O-methylbergenin, has been achieved using diastereoselective, vicinal alkylation and transannular McMurry reactions of a macrocyclic 1,4-diketone . These key transformations are crucial for establishing relative stereochemistry and furnishing the strained 4-membered ring of the natural product .Molecular Structure Analysis

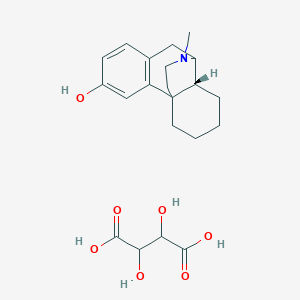

The IUPAC name for Di-O-methylbergenin is (2R,3S,4S,4aR,10bS)-3,4-dihydroxy-2-(hydroxymethyl)-8,9,10-trimethoxy-3,4,4a,10b-tetrahydro-2H-pyrano[3,2-c]isochromen-6-one . The InChI key is RGHGUQJYNLPWPT-MUVVKYGDSA-N .It is soluble in Chloroform, Dichloromethane, DMSO, and other solvents .

Applications De Recherche Scientifique

Application in Organic Chemistry

Field

This application falls under the field of Organic Chemistry .

Summary of the Application

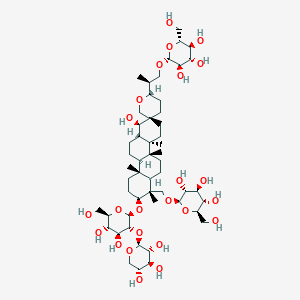

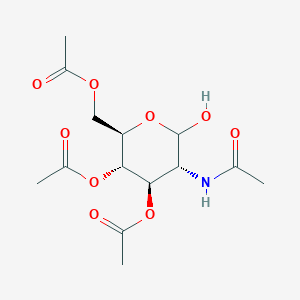

Di-O-methylbergenin, also known as Tri-O-methylnorbergenin, is used in the synthesis of anti-HIV active bergenin derivatives .

Methods of Application or Experimental Procedures

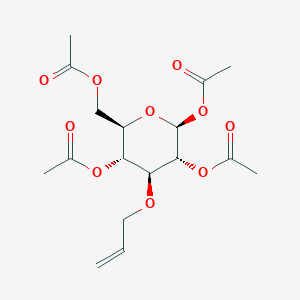

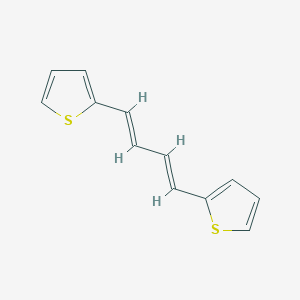

The synthesis involves a novel aryl-β-C-glucosidation method using glucal boronate . This protocol offers several advantages including the use of non-toxic, easily handling glucal boronate as a crystalline solid and storable at room temperature for several months .

Results or Outcomes

The result of this application is the concise synthesis of Tri-O-methylnorbergenin, an anti-HIV active bergenin derivative .

Application in Anticancer Drug Design

Field

This application falls under the field of Anticancer Drug Design .

Summary of the Application

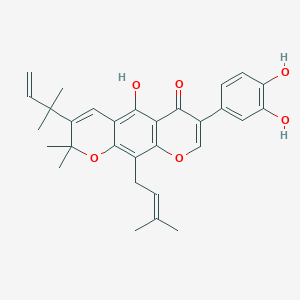

Bergenin, a C-glycoside of 4-O-methylgallic acid, is isolated from medicinal plants. It has been found to possess strong anticancer activity . Di-O-methylbergenin, a derivative of bergenin, is being studied for its potential anticancer properties .

Methods of Application or Experimental Procedures

The potential mechanisms of action for bergenin’s postulated anticancer activity were examined using computational techniques . The optimized structure of bergenin was obtained at the DFT-B3LYP/6-31G (d) level of theory . Potential biological targets of bergenin were identified using reverse docking calculations .

Results or Outcomes

Reverse docking results suggested that galectin-3 is a potential target of bergenin . Galectin-3 is an enzyme that plays a major role in cell–cell adhesion, cell-matrix interactions, macrophage activation, angiogenesis, metastasis, and apoptosis in cancer, making it a popular target in anticancer drug design . Docking calculations indicated that bergenin has the potential to effectively bind to the carbohydrate recognition domain (CRD) of galectin-3 .

Application in Herbal Medicine

Field

This application falls under the field of Herbal Medicine .

Summary of the Application

Di-O-methylbergenin can be found in the herbs of Saxifraga stolonifera Curt . It is one of the active ingredients in herbal and Ayurvedic formulations .

Methods of Application or Experimental Procedures

The herb Saxifraga stolonifera Curt, which contains Di-O-methylbergenin, is used in various herbal and Ayurvedic formulations . The specific methods of application or experimental procedures would depend on the particular formulation and its intended use .

Results or Outcomes

While specific results or outcomes may vary depending on the formulation and its use, the presence of Di-O-methylbergenin contributes to the overall therapeutic effects of these herbal and Ayurvedic formulations .

Application in Organic Synthesis

Field

This application falls under the field of Organic Synthesis .

Summary of the Application

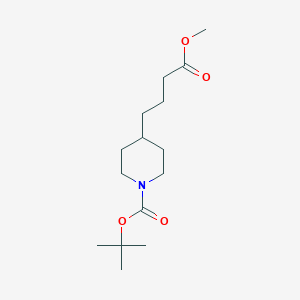

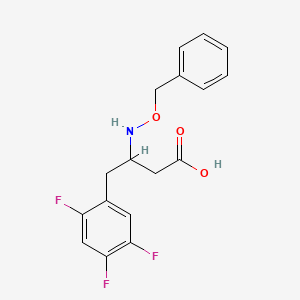

Di-O-methylbergenin is used in the synthesis of various organic compounds . A short, high-yielding synthesis of the C-glucoside 8,10-di-O-methylbergenin has been reported .

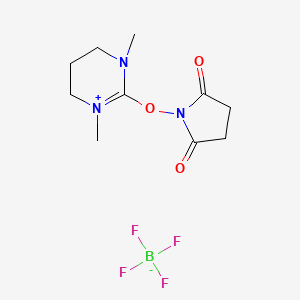

Methods of Application or Experimental Procedures

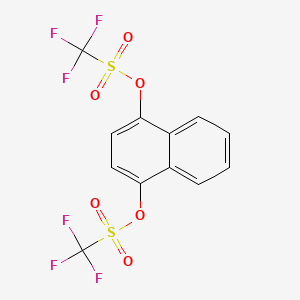

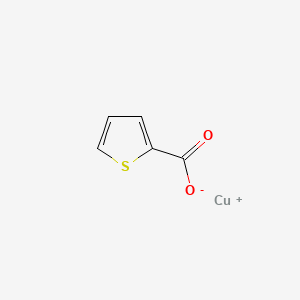

The synthesis involves a stereoselective installation of a beta-C-aryl linkage, a palladium(0)-catalyzed aryl carbonylation, and a regioselective lactonization reaction .

Results or Outcomes

The result of this application is the high-yielding synthesis of 8,10-di-O-methylbergenin .

Safety And Hazards

Propriétés

IUPAC Name |

(2R,3S,4S,4aR,10bS)-3,4-dihydroxy-2-(hydroxymethyl)-8,9,10-trimethoxy-3,4,4a,10b-tetrahydro-2H-pyrano[3,2-c]isochromen-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20O9/c1-21-7-4-6-9(13(23-3)12(7)22-2)14-15(25-16(6)20)11(19)10(18)8(5-17)24-14/h4,8,10-11,14-15,17-19H,5H2,1-3H3/t8-,10-,11+,14+,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGHGUQJYNLPWPT-MUVVKYGDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C2C3C(C(C(C(O3)CO)O)O)OC(=O)C2=C1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C(=C2[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)OC(=O)C2=C1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Di-O-methylbergenin | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.